Cesium bicarbonate

Übersicht

Beschreibung

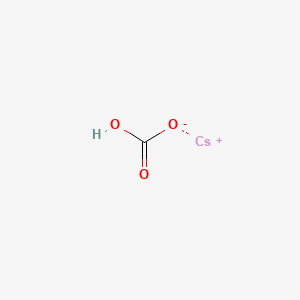

Cesium bicarbonate, also known as caesium bicarbonate, is a chemical compound with the formula CsHCO3 . It is used as a source of bicarbonate ions .

Synthesis Analysis

This compound can be produced through the following reaction: Cs2CO3 + CO2 + H2O → 2 CsHCO3 . Cesium carbonate is a type of alkali carbonate salt that has been demonstrated to be a mild inorganic base in organic synthesis .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula CsHCO3 . The InChI key for this compound is ZMCUDHNSHCRDBT-UHFFFAOYSA-M .Chemical Reactions Analysis

This compound can be used for synthesizing caesium salts . Cesium carbonate, a related compound, has received much attention for its utility in C, N, O alkylation and arylation reactions .Physical and Chemical Properties Analysis

This compound has a molar mass of 193.922 g/mol and is soluble in water (67.77 g/100 mL at 20°C) . It appears as a colorless-white crystalline powder .Wissenschaftliche Forschungsanwendungen

Hydrogen Storage and Release

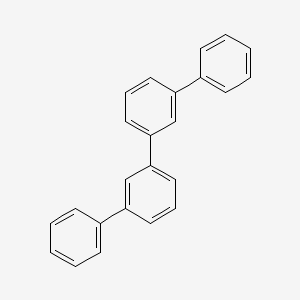

Cesium bicarbonate, in combination with cesium formate, offers a promising hydrogen storage–delivery system. The system undergoes hydrogen release or uptake in the presence of a specific ruthenium catalyst and triphenylphosphine trisulfonate, with cesium salts improving volumetric and gravimetric H2 densities due to their high water solubility. This innovative approach provides a recyclable, bidirectional catalytic system for hydrogen storage and release, with potential applications in sustainable energy storage solutions Katerina Sordakis, A. Dalebrook, G. Laurenczy, 2015.

Environmental and Biological Monitoring

This compound plays a crucial role in the development of chemically derived optical sensors for detecting cesium ions, showcasing high sensitivity and applicability to biological systems. These sensors, particularly fluorescent optical chemosensors, offer nondestructive, highly sensitive detection methods for cesium ions, crucial for monitoring environmental pollution and assessing biological impacts Naresh Kumar, I. Leray, A. Depauw, 2016.

Radioactive Waste Management

Cesium compounds, including this compound, are integral to strategies for the separation of radioactive cesium from nuclear waste. Research has focused on novel extraction reagents and porous ion-exchange materials for efficient cesium separation, aiming to mitigate the environmental impact of radioactive waste. This area of research is critical for the safe disposal and management of nuclear materials H. Xi-ping, 2010.

Catalysis in Polymerization Processes

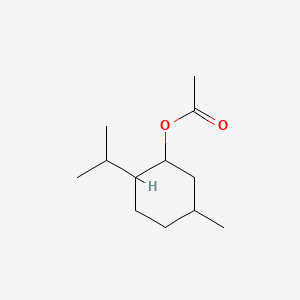

This compound and related cesium salts, such as cesium carbonate, have been explored as catalysts in the polymerization of renewable resources, like isosorbide, to produce high-molecular-weight polycarbonates. These catalysts enhance the polymerization process, leading to materials with desirable properties for various applications, including biodegradable plastics and other sustainable materials Yong Seok Eo, H. Rhee, Seunghan Shin, 2016.

Enhancing Secondary Ion Yields in Mass Spectrometry

Research has shown that this compound, through the process of cesium flooding, can significantly enhance the yields of negative secondary ions in secondary ion mass spectrometry (SIMS). This enhancement is observed across various samples, including semiconductors and metals, under both monatomic and cluster ion bombardment. The improved yields facilitate more detailed and accurate surface analyses, contributing to advancements in material science P. Philipp, Tina B. Angerer, Sanna Sämfors, P. Blenkinsopp, J. Fletcher, T. Wirtz, 2015.

Wirkmechanismus

Target of Action

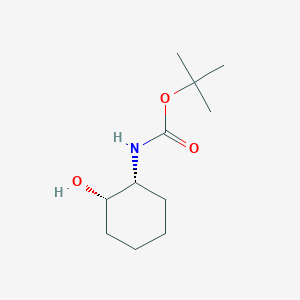

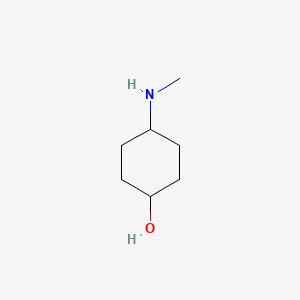

Cesium bicarbonate, a chemical compound with the formula CsHCO3, is primarily used in organic synthesis . It has been shown to interact with primary amines, diamines, and polyamines, promoting the alkylation of these compounds to efficiently prepare secondary amines .

Mode of Action

This compound interacts with its targets through a process known as alkylation . In this process, the cesium base promotes the mono-N-alkylation of primary amines, diamines, and polyamines . This interaction results in the suppression of over-alkylations of the produced secondary amines .

Biochemical Pathways

The this compound-mediated reactions have been shown to affect various biochemical pathways. For instance, it has been used in oxadiaza excision cross-coupling reactions of β-ketoesters with 1,2,3-triazine 1-oxides . This reaction forms pyridones in good to high yields, instead of the sole formation of pyridines when the same reaction is performed in the presence of other alkali metal carbonates or organic bases .

Pharmacokinetics

It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to promote specific chemical reactions. For example, it can change the reaction preference from attack at the ketone carbonyl to attack at the ester carbon due to metal ion-specific transition state conformational accommodation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of oxygen and molten carbonate salt can influence the reaction outcomes . Additionally, the stoichiometric amount of cesium carbonate is essential to attain quantitative reactions .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Cesium, an alkaline metal, is known to affect potassium nutrition . This suggests that cesium bicarbonate may interact with enzymes, proteins, and other biomolecules that are involved in potassium-related processes.

Cellular Effects

Cesium ions have been shown to change the preference of certain reactions, suggesting that this compound could influence cellular processes .

Molecular Mechanism

Cesium ions have been shown to change the preference of certain reactions at the molecular level . This suggests that this compound could exert its effects through similar mechanisms.

Eigenschaften

IUPAC Name |

cesium;hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Cs/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCUDHNSHCRDBT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsHCO3, CHCsO3 | |

| Record name | caesium bicarbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Caesium_bicarbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165852 | |

| Record name | Cesium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.922 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline aggregates; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Cesium hydrogen carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12857 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15519-28-5, 29703-01-3 | |

| Record name | Cesium bicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015519285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cesium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cesium bicarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, cesium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

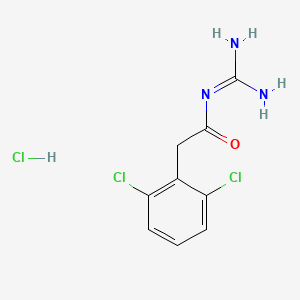

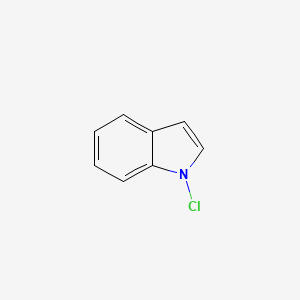

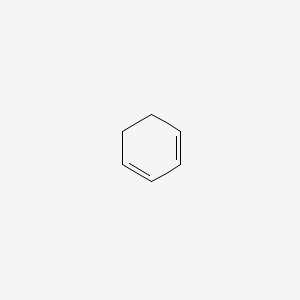

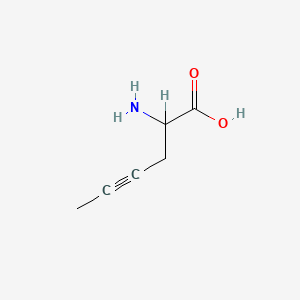

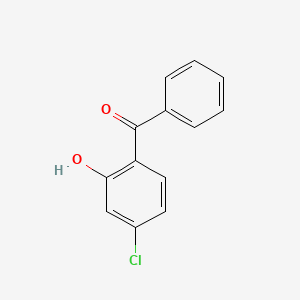

Retrosynthesis Analysis

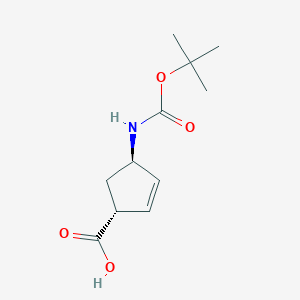

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-4,5-dihydro-3H-purin-7-ium-2,6-dione](/img/structure/B3423374.png)